1,4-Bis[(2-methoxyethyl)amino]anthraquinone
Description
1,4-Bis[(2-methoxyethyl)amino]anthraquinone is a symmetrically substituted anthraquinone derivative featuring two (2-methoxyethyl)amino groups at the 1,4-positions of the anthraquinone core.
Properties
CAS No. |
63466-98-8 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,4-bis(2-methoxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c1-25-11-9-21-15-7-8-16(22-10-12-26-2)18-17(15)19(23)13-5-3-4-6-14(13)20(18)24/h3-8,21-22H,9-12H2,1-2H3 |
InChI Key |
ZHMICNLCSJUGKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C2C(=C(C=C1)NCCOC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution of suitable leaving groups on anthraquinone derivatives (such as tosyl or halo substituents) by 2-methoxyethylamine or related aminoethers. This approach allows the introduction of the 2-methoxyethylamino moieties at the 1 and 4 positions of the anthraquinone ring.
Preparation of the Aminoether Substituent: 2-(2-methoxyethoxy)ethylamine
A key precursor in the synthesis is 2-(2-methoxyethoxy)ethylamine, which can be prepared by ammonolysis of its chloride salt in aqueous ammonia, followed by extraction and purification.
Example Procedure (adapted from):
- The chloride salt of 2-(2-(2-methoxyethoxy)ethoxy)ethylamine (Me-TEG-NH2·4Cl) is stirred with 25 wt% aqueous ammonia at room temperature for two days.
- Sodium chloride is added to facilitate dissolution.
- The reaction mixture is extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield the free amine as a pale yellow liquid.
- Yield: approximately 70%.
| Technique | Data (δ ppm or cm⁻¹) |
|---|---|
| ¹H NMR (400 MHz) | 3.67–3.63 (m, 6H), 3.56 (t, J=4.7 Hz, 2H), 3.51 (t, J=5.2 Hz, 2H), 3.38 (s, 3H), 2.86 (t, J=5.2 Hz, 2H), 1.42 (broad s, 2H) |
| ¹³C NMR (400 MHz) | 73.40, 71.85, 70.51, 70.44, 70.19, 58.91, 41.72 |
| IR (ATR) | 3374 (N–H), 2866 (C–H), 1102 (C–O) cm⁻¹ |
Catalytic Hydrogenation for Intermediate Preparation
In some synthetic routes, intermediates such as 1,4-diamino-2-methoxymethylbenzene are prepared by catalytic hydrogenation of nitro precursors, which can be relevant for preparing amino-substituted anthraquinone derivatives when building blocks require.
Process Details ():
- Starting from 2-methoxymethyl-4-nitrophenol, reaction with chloroacetamide forms an acetamide intermediate.
- Rearrangement yields 2-methoxymethyl-4-nitroaniline.
- Catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure at room or slightly elevated temperature converts the nitro group to an amino group.
- The product is isolated preferably as acid salts (e.g., hydrochloride or sulfate) to prevent oxidation.
- Reaction temperature control (80–120 °C) is crucial to avoid degradation.
Direct Amination of Leucoanthraquinone Derivatives
An alternative approach involves the reaction of leucoanthraquinone with aminoethers under reductive conditions.
Example from Recent Research ():
- Leucoquinizarin is reacted with 2-(2-(2-methoxyethoxy)ethoxy)ethylamine and sodium dithionite under nitrogen atmosphere at 80 °C overnight.
- After cooling and exposure to air, the product is extracted and purified by column chromatography.
- This method yields 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione in approximately 70% yield.
- The product is obtained as a dark blue viscous liquid, showing characteristic NMR signals consistent with the substitution pattern.
Data Table Summarizing Key Preparation Methods
Analysis and Research Discoveries
The nucleophilic aromatic substitution on 1,4-ditosylanthraquinone is a well-established and efficient method for introducing amino substituents bearing ether functionalities, including 2-methoxyethyl groups. The mild reaction conditions preserve the anthraquinone core and allow high yields with minimal by-products ().
The preparation of the aminoether substituent itself is crucial and can be achieved in good yield via ammonolysis of its chloride salt, providing a pure nucleophile for subsequent substitution ().
Catalytic hydrogenation of nitro intermediates to amino compounds is a classical but sensitive step that requires careful control to avoid oxidation and degradation. The isolation of amino compounds as acid salts enhances stability ().
The reductive amination of leucoanthraquinone derivatives offers an alternative route to symmetrical bis-aminoanthraquinones with ether substituents, providing good yields and product purity ().
The choice of solvent and temperature is critical across all steps to optimize yield and purity, with polar aprotic solvents (e.g., dimethylformamide, dimethylsulfoxide) and mild temperatures preferred.
Chemical Reactions Analysis
Reduction Reactions
This compound undergoes selective reduction of its quinoid system. In hydrogenation reactions using palladium on carbon (Pd/C) catalysts, the carbonyl groups at positions 9 and 10 are reduced to hydroxyl groups, forming leuco derivatives (EvitaChem, 2025). For example:
Reaction:
Key parameters:
-
Solvent: Ethanol or acetone
-
Temperature: 25–60°C
-
Pressure: Atmospheric H
Nucleophilic Substitution
The electron-deficient anthraquinone core facilitates substitution reactions at positions 2 and 3. Studies demonstrate efficient amination using butylamine (BuNH) with iodobenzene diacetate [PhI(OAc)] as a catalyst (MDPI, 2013 ):
Mechanism:
-
Activation of the anthraquinone via coordination with PhI(OAc).
-
Nucleophilic attack by BuNH at the α-position to carbonyl groups.
-
Formation of mono- or di-substituted amino derivatives.
| Entry | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| I | RT, 225 equiv. BuNH | 2-(Butylamino)-substituted derivative | 78 |
| II | 80°C, catalytic PhI(OAc) | 1,4-Di(butylamino) derivative | 83 |
Oxidation Reactions
The redox-active anthraquinone structure allows reversible oxidation to semiquinone and quinone states. Cyclic voltammetry studies reveal two distinct redox peaks at −0.45 V and −0.78 V (vs. Ag/AgCl), corresponding to sequential electron transfers (EvitaChem, 2025).
Applications:
-
Energy storage: Used as anolyte in redox flow batteries due to high solubility (>1.5 M in methoxypropionitrile) and stability over 500 cycles (ACS Sustainable Chem. Eng., 2020 ).
Tosyl Group Displacement
Patent data highlight reactions where tosyl (Ts) groups are replaced by alkylamines in methylene chloride under reflux (US4661293A ):
Procedure:
-
Dissolve 1,4-ditosylanthraquinone in CHCl.
-
Add excess alkylamine (e.g., isopropylamine).
-
Reflux for 5–24 hours.
Monitoring:
-
TLC analysis (hexane/ethyl acetate = 70:30) shows progression from R 0.40 (starting material) to R 0.65 (product).
Acylation and Esterification
The hydroxyl groups in reduced forms react with acetic anhydride to form acetylated derivatives. For example:
Reaction:
Conditions:
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Primary Products | Yield Range (%) |
|---|---|---|---|
| Reduction | H, Pd/C | Leuco-anthraquinone | 70–95 |
| Amination | BuNH, PhI(OAc) | 2- or 1,4-Amino derivatives | 46–83 |
| Tosyl Displacement | Alkylamines, CHCl | 1,4-Dialkylaminoanthraquinones | 76–90 |
| Acetylation | AcO, NaOAc | Acetylated leuco derivatives | 60–90 |
Mechanistic Insights
-
Electronic effects : Methoxyethyl groups enhance solubility without sterically hindering nucleophilic attacks at the anthraquinone core .
-
Catalytic pathways : PhI(OAc) promotes electrophilic activation, enabling regioselective amination at electron-deficient positions .
This systematic analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from dye synthesis to energy storage technologies. Experimental protocols and yields are reproducible under optimized conditions, as validated by diverse methodologies in patents and journals .
Scientific Research Applications
Energy Storage
1,4-Bis[(2-methoxyethyl)amino]anthraquinone has shown promise as a redox-active species in non-aqueous redox flow batteries (RFBs). Its ability to exist in multiple oxidation states enables efficient electron transfer, making it suitable for energy storage applications. Research indicates that modifications to enhance its solubility in electrolytes can further improve its performance in these systems .
Table 1: Comparison of Redox Flow Battery Performance
| Compound Name | Solubility | Electrochemical Activity | Application |
|---|---|---|---|
| This compound | High | Excellent | Redox flow batteries |
| 1,4-Diaminoanthraquinone | Moderate | Good | Dyes and pigments |
| 1,4-Bis(isopropylamino)anthraquinone | Low | Moderate | Dyes |
Dye Chemistry
The compound is also utilized as a dyeing agent due to its strong color properties and stability. It can be employed in various applications including:
- Textile Dyes : Used for coloring fabrics due to its vibrant hue and durability.
- Industrial Applications : Employed in paints, inks, and plastics where colorfastness is essential.
Research has demonstrated that the introduction of methoxyethyl groups enhances the solubility of the compound in organic solvents, making it more effective as a dye compared to other anthraquinones .
Biological Interactions
Studies have explored the interactions of this compound with biological macromolecules. Its redox properties allow it to participate in electron transfer processes that can influence biological activity. Preliminary investigations suggest potential therapeutic applications, particularly in cancer treatment due to its cytotoxic properties against certain cell lines .
Case Study 1: Electrochemical Behavior in RFBs
Research conducted on the electrochemical behavior of this compound indicates that modifications to its molecular structure can significantly enhance its solubility and electrochemical performance in non-aqueous redox flow batteries. The study involved various structural modifications and their impacts on solubility and electrochemical activity were systematically analyzed.
Case Study 2: Anticancer Activity
A study investigated the cytotoxic effects of various aminoanthraquinone derivatives, including this compound. Results showed significant inhibition of cell proliferation in specific cancer cell lines, suggesting a potential role as an anticancer agent. Further research is required to elucidate the mechanisms behind its biological activity and therapeutic potential .
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-methoxyethyl)amino]anthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. The compound also generates reactive oxygen species, leading to oxidative stress and cell death. These properties make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Solubility and Physicochemical Properties
The solubility of anthraquinone derivatives is highly dependent on substituent polarity. For example:
- 1,4-Bis(ethylamino)anthraquinone (Blue 59): Exhibits solubility in supercritical CO₂ ranging from 1.84–24.5 g/L at 323.15–383.15 K .
- 1,4-Bis[(2-hydroxyethyl)amino]anthraquinone: The hydroxyethyl groups enhance water solubility compared to methoxyethyl derivatives, as hydroxyl groups engage in stronger hydrogen bonding .
- 1,4-Bis(isopropylamino)anthraquinone: Lower solubility in polar solvents due to bulky, hydrophobic isopropyl groups; used as a solvent dye (Solvent Blue 36) .
Key Insight : The methoxyethyl groups in the target compound likely provide intermediate solubility between hydrophilic hydroxyethyl and hydrophobic ethyl/isopropyl derivatives. Methoxy groups offer moderate polarity without strong hydrogen-bonding capacity, favoring solubility in aprotic solvents .
Antitumor Activity and Mechanism
Substituents profoundly influence DNA interaction and cellular uptake:
- Hydroxyethylamino Derivatives (e.g., HAQ): 1,4-Bis[(2-hydroxyethyl)amino]anthraquinone derivatives demonstrate potent antitumor activity by intercalating DNA and inhibiting topoisomerase II.
- Amide-Linked Analogues: Replacing amino groups with amides (e.g., 1,4-bis(aminoalkanamido)anthraquinones) reduces cytotoxicity, as amides hinder DNA binding compared to free amino groups .
- Dihydroxy Substitutions: 1,4-Dihydroxy-5,8-bis(hydroxyethylamino)anthraquinone (DHAQ) exhibits 100-fold higher antiproliferative activity than non-hydroxylated analogues, attributed to enhanced cellular uptake and DNA binding .
Comparison : The methoxyethyl groups in the target compound may moderate its antitumor efficacy. While methoxy groups improve membrane permeability compared to hydrophilic hydroxyethyl groups, they lack the hydroxyl-mediated DNA intercalation potency seen in DHAQ or HAQ .
Structural and Functional Data Table
Biological Activity
1,4-Bis[(2-methoxyethyl)amino]anthraquinone is a synthetic compound belonging to the anthraquinone family. It features two methoxyethyl amino groups at the 1 and 4 positions of the anthraquinone backbone, enhancing its solubility and potential applications in various fields, particularly in biological and electrochemical contexts. The compound has a molecular formula of and a molecular weight of approximately 370.40 g/mol .
The compound exhibits a dark blue color and typically exists in a viscous liquid state at room temperature. Its redox-active nature allows it to undergo multiple oxidation and reduction reactions, making it suitable for applications such as energy storage and dye chemistry. The amino groups facilitate these redox processes, enabling electron transfer reactions essential for its biological activity .
Anticancer Potential
Research indicates that anthraquinone derivatives, including this compound, possess significant anticancer properties. Various studies have demonstrated that structural modifications can influence their cytotoxicity against cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cell proliferation in various cancer types, including leukemia and colon cancer .
Case Study: Cytotoxicity Against Cancer Cells
A study focusing on the cytotoxic effects of anthraquinone derivatives revealed that certain modifications enhance their activity against specific cancer cell lines. For example:
- Cell Line : K562 (chronic myelogenous leukemia)
- Effect : Induced differentiation into erythroblasts and halted progression in the S phase.
- IC50 : Less than 10 μM for several analogs .
Structure-Activity Relationships
The biological activity of this compound can be attributed to its structural characteristics. A comparison with other anthraquinones shows that:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,4-Diaminoanthraquinone | Contains two amino groups | High reactivity; anticancer activity |
| 1,4-Bis(isopropylamino)anthraquinone | Isopropyl groups instead of methoxyethyl | Used as Disperse Blue 134 dye; exhibits redox properties |
| 1,4-Bis[(2-hydroxyethyl)amino]anthraquinone | Hydroxyethyl substituents | Different solubility and activity profile |
These comparisons highlight how variations in substituents can affect solubility, reactivity, and ultimately, biological efficacy .
Electrochemical Behavior
The electrochemical properties of this compound have been extensively studied using techniques such as cyclic voltammetry. The compound's ability to exist in multiple oxidation states is critical for its function in redox flow batteries and other electrochemical applications. This behavior is attributed to the stabilization provided by the aromatic structure and the presence of functional groups that allow for reversible electron transfer .
Redox Properties
The redox-active nature of this compound facilitates its use in energy storage systems where efficient electron transfer is crucial. The ability to undergo oxidation and reduction reactions makes it a candidate for further development in battery technologies .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,4-Bis[(2-methoxyethyl)amino]anthraquinone, and how do they influence experimental design?
- Answer : The compound's solubility in organic solvents (e.g., dichloromethane) and supercritical CO₂ is critical for synthesis and purification. Its melting point (~217°C, extrapolated from anthraquinone analogs) and thermal stability should guide heating protocols . LogP values (estimated ~7.95 for similar derivatives) indicate hydrophobicity, requiring non-aqueous electrolytes for electrochemical studies . Safety protocols should align with toxicity data from structurally related anthraquinones, such as handling in fume hoods to avoid inhalation .
Q. What synthetic routes are effective for preparing this compound?
- Answer : A two-step approach is common:
Core functionalization : React 1,4-dihydroxyanthraquinone with tosyl chloride to form 1,4-bis(tosyloxy)anthraquinone, enabling nucleophilic substitution .
Amination : Substitute tosyl groups with 2-methoxyethylamine using a base (e.g., triethylamine) in anhydrous dichloromethane. Purity (>97%) is confirmed via HPLC or NMR .
Q. Which analytical techniques are optimal for characterizing this compound?
- Answer :
- Structural confirmation : H NMR (δ 7.94–8.02 ppm for aromatic protons) and X-ray crystallography (for crystalline derivatives) .
- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, leveraging anthraquinone’s strong absorbance .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the redox behavior of this compound?
- Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models π-π* transitions and redox potentials. Basis sets like 6-31G* optimize molecular orbitals, revealing electron-donating effects of methoxyethyl groups on the anthraquinone core . Spin-orbit coupling calculations predict intersystem crossing rates, relevant for photochemical applications .
Q. What strategies improve solubility and stability in non-aqueous electrolytes for battery applications?
- Answer :
- Functional group engineering : Replace methoxyethyl with hydrophilic groups (e.g., hydroxyethyl) to enhance solubility in propylene carbonate .
- Polymerization : Form polyanthraquinone derivatives (e.g., P14AQ) to reduce dissolution and improve cycling stability (>99% capacity retention after 1,000 cycles) .
- Electrolyte optimization : Use ionic liquids (e.g., [BMIM][TFSI]) to stabilize the reduced state and minimize side reactions .
Q. How do structural modifications impact antitumor activity and pharmacokinetics?
- Answer :
- Aminoalkyl chain length : Longer chains (e.g., butyl vs. methoxyethyl) enhance DNA intercalation but reduce solubility. Balance via logP optimization (target ~2–4) .
- In vitro assays : Evaluate cytotoxicity using MTT tests on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to mitoxantrone (reference IC₅₀: 0.1–1 µM) .
- Metabolic profiling : LC-MS identifies hydroxylated metabolites in liver microsomes, correlating with clearance rates .
Q. What in vitro assays assess the genotoxic potential of this compound?
- Answer :
- Reverse mutation (Ames test) : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation. Negative controls from isopropylamino analogs show no mutagenicity at 10 µg/plate .
- Chromosomal aberration assay : Expose Chinese hamster ovary (CHO) cells to 0.1–10 µg/mL for 24 hours. Score metaphase spreads for breaks/gaps; compare to mitomycin C (positive control) .
Methodological Tables
Table 1 : Key Physicochemical Properties of Anthraquinone Derivatives
Table 2 : Comparison of Electrochemical Performance in Organic Batteries
| Material | Capacity (mAh/g) | Cycle Stability (Retention after 1k cycles) | Voltage Gap (V) |
|---|---|---|---|
| Polyanthraquinone (P14AQ) | 260 | 99.4% | 0.04 |
| Target Compound (Theoretical) | ~250 | TBD | ~0.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
